molecular formula C6H7BrOS B8641322 (5-Bromo-3-methylthiophen-2-yl)methanol

(5-Bromo-3-methylthiophen-2-yl)methanol

Cat. No. B8641322
M. Wt: 207.09 g/mol
InChI Key: PZFBIYZQVJDUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-3-methylthiophen-2-yl)methanol is a useful research compound. Its molecular formula is C6H7BrOS and its molecular weight is 207.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Bromo-3-methylthiophen-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-3-methylthiophen-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-Bromo-3-methylthiophen-2-yl)methanol

Molecular Formula

C6H7BrOS

Molecular Weight

207.09 g/mol

IUPAC Name

(5-bromo-3-methylthiophen-2-yl)methanol

InChI

InChI=1S/C6H7BrOS/c1-4-2-6(7)9-5(4)3-8/h2,8H,3H2,1H3

InChI Key

PZFBIYZQVJDUFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)Br)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-(5-bromo-3-methylthien-2-yl)ethanone (intermediate 82, 5.13 g) in ethanol (50 ml) was treated with sodium borohydride (0.947 g). The reaction was stirred at 0° C. for 60 minutes and warmed to room temp for 30 minutes. 2M Aqueous hydrochloric acid was added and the reaction mixture was extracted with ethyl acetate twice. The organic solutions were combined and dried with brine and over magnesium sulfate. The title compound was isolated after removal of the desiccant and evaporation of the solvent.
Name
1-(5-bromo-3-methylthien-2-yl)ethanone
Quantity
5.13 g
Type
reactant
Reaction Step One
Name
intermediate 82
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.947 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 62.4 (3.58 mmol) and K2CO3 (0.99 g, 7.16 mmol) in MeOH (18 mL) was stirred for 5 Hours at room temperature. The mixture was filtered (DCM) and concentrated, and the crude product was chromatographed on silica gel (0-30% EtOAc/hexane) to afford 62.5 (0.61 g, 82%) as a yellow liquid. 1H NMR (400 MHz, CDCl3) δ 6.78 (s, 1H), 4.68 (s, 2H), 2.18 (s, 3H).
Name
62.4
Quantity
3.58 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.99 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Yield
82%

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